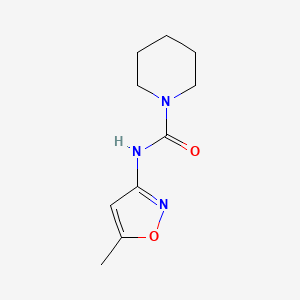

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8-7-9(12-15-8)11-10(14)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEYIHRESJNHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424199 | |

| Record name | 1-Piperidinecarboxamide, N-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55808-53-2 | |

| Record name | 1-Piperidinecarboxamide, N-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Piperidinecarboxamide and Isoxazole Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of pharmaceuticals and biologically active compounds. wikipedia.orgnih.gov Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in compound design, which is crucial for specific interactions with biological targets. nih.gov The incorporation of a carboxamide linkage to the piperidine nitrogen introduces a rigid, planar amide bond that can participate in hydrogen bonding, a key interaction for molecular recognition at receptor sites. ijnrd.org Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, applications as analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgencyclopedia.pub

Similarly, the isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique electronic and steric properties. rsc.orgnih.govresearchgate.net This scaffold is considered a "privileged" structure in drug discovery due to its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic profiles. nih.govwisdomlib.org Isoxazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govnih.gov The combination of these two pharmacophoric units in N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide suggests a molecule designed to explore novel biological activities by leveraging the favorable properties of both the piperidinecarboxamide and isoxazole moieties.

Historical Perspective on the Discovery and Initial Academic Inquiry of N 5 Methyl 3 Isoxazolyl 1 Piperidinecarboxamide

There is a notable absence of specific literature detailing the initial discovery and academic inquiry of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide. Its synthesis is not prominently featured in seminal papers, and it does not appear to be a compound that has driven a specific field of research. It is plausible that this compound has been synthesized as part of larger chemical libraries for high-throughput screening, as an intermediate in the synthesis of more complex molecules, or in exploratory studies that have not been published.

The general synthetic route to such a compound would likely involve the coupling of 3-amino-5-methylisoxazole (B124983) with a piperidine-1-carbonyl derivative, such as piperidine-1-carbonyl chloride. The synthesis of 3-amino-5-methylisoxazole itself is well-established. google.com The lack of a dedicated historical record for the title compound underscores its status as a relatively unexplored chemical entity.

Significance and Research Trajectory of N 5 Methyl 3 Isoxazolyl 1 Piperidinecarboxamide and Its Analogues in Preclinical Discovery

Research into isoxazole (B147169) carboxamide derivatives has revealed promising candidates for analgesic and anticancer therapies. nih.govresearchgate.net For example, certain 3-substituted-isoxazole-4-carboxamide derivatives have shown moderate analgesic activity in preclinical models. nih.gov In the realm of oncology, phenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity against melanoma cell lines. researchgate.netnih.gov

The following interactive table summarizes the preclinical findings for selected isoxazole carboxamide analogues:

| Compound Class | Therapeutic Area | Key Preclinical Findings |

| 3-substituted-isoxazole-4-carboxamides | Analgesia | Moderate analgesic activity in acetic acid-induced writhing and hot plate assays in mice. nih.gov |

| Phenyl-isoxazole–Carboxamide derivatives | Oncology | Potent activity against B16F1 melanoma cells, with some derivatives showing IC50 values comparable to doxorubicin. researchgate.net |

| 5-methylisoxazole-3-carboxamide derivatives | Infectious Diseases | Significant antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net |

Similarly, piperidinecarboxamide analogues have been a focus of research, particularly in the development of herbicides and compounds with other biological activities. For instance, novel piperidyl carboxamides and thiocarboxamides have been synthesized and shown to possess herbicidal activities. nih.gov

The research on these related compounds highlights the potential of the N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide scaffold to yield biologically active molecules. The specific combination of the 5-methyl-3-isoxazolyl group with the 1-piperidinecarboxamide core remains an area ripe for investigation.

Overview of Relevant Research Areas and Emerging Scientific Interest

Given the pharmacological profiles of its constituent scaffolds, N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide and its future analogues could be of interest in several research areas.

Oncology: The demonstrated anticancer activity of isoxazole (B147169) derivatives makes this a primary area of interest. nih.govresearchgate.net Future research could focus on synthesizing and screening a library of this compound analogues for their cytotoxic effects against various cancer cell lines.

Neuroscience: Both piperidine (B6355638) and isoxazole moieties are present in centrally acting drugs. wikipedia.orgencyclopedia.pub Therefore, exploring the potential of this compound and its derivatives to modulate neurological targets, such as receptors and enzymes in the central nervous system, could be a fruitful avenue of research.

Infectious Diseases: The antimicrobial properties of isoxazole-containing compounds, including against Mycobacterium tuberculosis, suggest that this compound analogues could be investigated for novel antibacterial or antifungal activities. researchgate.net

Inflammation and Pain: The anti-inflammatory and analgesic potential of isoxazole derivatives indicates that this class of compounds could be explored for the development of new treatments for inflammatory conditions and pain. nih.govnih.gov

An exploration into the synthetic methodologies and chemical derivatization of this compound reveals a landscape rich with modern organic chemistry techniques. This article delves into the specific strategies employed for constructing its core components—the piperidine and isoxazole rings—and the methods for their eventual coupling. Furthermore, it examines the design of analogues and the incorporation of isotopic labels for research purposes.

Computational and Cheminformatics Approaches in N 5 Methyl 3 Isoxazolyl 1 Piperidinecarboxamide Research

Molecular Docking and Molecular Dynamics Simulations of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide with Target Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and stability of a ligand within the active site of a target receptor. For derivatives of this compound, these methods can elucidate the specific interactions that drive biological activity.

Molecular docking studies on related isoxazole-carboxamide derivatives have been performed to understand their binding modes with various biological targets. For instance, isoxazole (B147169) derivatives have been docked against cyclooxygenase (COX) enzymes to identify key binding interactions. nih.govnih.gov These studies revealed that substitutions on the phenyl rings attached to the core structure could significantly influence binding affinity and selectivity for COX-2 over COX-1. nih.govnih.gov Similarly, functionalized isoxazoles have been docked with bacterial proteins such as penicillin-binding protein 2a (PBP2a) from Staphylococcus aureus and endospore coat protein from Bacillus subtilis, demonstrating strong binding affinities and identifying crucial hydrogen bonds and hydrophobic interactions. mdpi.com

Following docking, MD simulations are employed to assess the stability of the ligand-receptor complex over time. For an ester-functionalized isoxazole compound, MD simulations showed remarkable stability within the active sites of proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. mdpi.com These simulations, often run for nanoseconds, monitor the conformational changes of both the ligand and the protein, providing insights into the dynamic nature of their interaction. The stability of these complexes is a strong indicator of the potential inhibitory activity of the compound. mdpi.com

| Computational Technique | Target Receptors for Related Compounds | Key Findings |

| Molecular Docking | Cyclooxygenase (COX-1, COX-2) nih.govnih.gov | Identified key binding interactions and selectivity determinants. |

| Bacterial Proteins (e.g., E. coli, S. aureus, B. subtilis) mdpi.com | Showed strong interactions with target proteins, with better affinity than reference drugs. mdpi.com | |

| Fungal Enzyme (Cytochrome P450 14-α-sterol demethylase) nih.gov | Predicted binding modes for antifungal activity. | |

| Molecular Dynamics (MD) Simulations | Bacterial Proteins mdpi.com | Confirmed the stability of the ligand-receptor complex over time. mdpi.com |

| Insect GABARs researchgate.net | Confirmed the binding stability of isoxazoline-based compounds. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel analogues, thereby guiding the synthesis of more potent compounds.

For analogues of this compound, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. The structural features of these compounds are then quantified using molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. These descriptors are used as independent variables in a regression analysis to build a model that predicts the dependent variable, which is the biological activity.

In a study on N-substituted benzimidazole (B57391) derived carboxamides, 3D-QSAR models were generated to explore the molecular properties that have the highest influence on their antioxidative activity. nih.gov Such models can provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. For this compound analogues, QSAR could be employed to predict activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the therapeutic target of interest. nih.govnih.gov

| QSAR Model Parameter | Description | Relevance to this compound Analogues |

| Dependent Variable | The biological activity being modeled (e.g., IC50, MIC). | Could be used to predict the potency of analogues as inhibitors of a specific enzyme or receptor. |

| Independent Variables (Molecular Descriptors) | Numerical representations of molecular properties (e.g., logP, molecular weight, electronic properties). | Would quantify the structural variations within the analogue series to correlate with activity. |

| Statistical Method | The algorithm used to build the predictive model (e.g., Multiple Linear Regression, Partial Least Squares). | The chosen method would determine the mathematical relationship between the descriptors and the activity. |

| Model Validation | Techniques to assess the predictive power of the QSAR model (e.g., cross-validation, external test set). | Essential to ensure that the model can accurately predict the activity of new, untested analogues. |

Virtual Screening Techniques for Identifying Novel this compound Scaffolds or Hit Compounds

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This technique can be used to discover novel scaffolds or hit compounds that are structurally related or distinct from this compound but possess similar desired biological activities.

One common virtual screening method is structure-based virtual screening, which involves docking a large number of compounds into the binding site of a target protein. For instance, a virtual screening protocol was applied to find non-nucleoside inhibitors of HIV-1 reverse transcriptase by docking compounds from the Maybridge library. researchgate.net Similarly, isoxazole-based molecules have been identified as potential Hsp90 inhibitors by screening the ZINC database. researchgate.net

Another approach is ligand-based virtual screening, which uses the structure of a known active compound, such as this compound, to identify other molecules with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes. Pharmacophore modeling, a type of ligand-based screening, uses the 3D arrangement of essential chemical features of a known active molecule to search for new compounds. researchgate.net

| Virtual Screening Technique | Description | Application for this compound |

| Structure-Based Virtual Screening | Docking large compound libraries into a target receptor's binding site. | Could be used to identify novel compounds that bind to the same target as this compound. |

| Ligand-Based Virtual Screening | Searching for compounds with similar properties to a known active molecule. | Could identify compounds with different scaffolds but similar pharmacophoric features to this compound. |

| Pharmacophore Modeling | Using the 3D arrangement of key chemical features of an active compound to screen for new molecules. researchgate.net | A pharmacophore model could be developed based on the structure of this compound to find new hits. |

Machine Learning Applications in the Early Drug Discovery Phase for Related Compounds

Machine learning (ML) is increasingly being used in the early stages of drug discovery to analyze large datasets and make predictions about the properties and activities of chemical compounds. nih.gov For compounds related to this compound, ML models can be trained to predict a wide range of properties, from physicochemical characteristics to biological activities and potential toxicities. astrazeneca.commdpi.com

In the context of virtual screening, ML algorithms can be used to prioritize compounds for experimental testing, thereby reducing the time and cost of high-throughput screening. nih.gov ML models, such as support vector machines and deep neural networks, can learn the complex relationships between a compound's structure and its biological activity from large datasets. nih.govnih.gov These trained models can then be used to predict the activity of new compounds with a higher degree of accuracy than traditional methods. youtube.com

Furthermore, ML can be applied to lead optimization by predicting how changes to a molecule's structure will affect its activity and other properties. mdpi.com This allows medicinal chemists to design new analogues with improved potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. chemmethod.com

Cheminformatics Analysis of Chemical Space Occupied by Piperidinecarboxamide and Isoxazole Derivatives

Cheminformatics involves the use of computational methods to analyze and visualize the chemical space of a set of molecules. For this compound, analyzing the chemical space of its constituent fragments, piperidinecarboxamide and isoxazole, can provide valuable insights for drug design.

The piperidine (B6355638) ring is a common scaffold in many approved drugs due to its favorable physicochemical properties and its ability to adopt a three-dimensional conformation. An analysis of the chemical space of piperidine fragments can reveal the diversity of substitutions and stereochemistries that have been explored, highlighting opportunities for designing novel 3D fragments for fragment-based drug discovery. whiterose.ac.uk

Isoxazoles are also privileged structures in medicinal chemistry, found in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govrsc.org A cheminformatics analysis of the isoxazole chemical space would involve examining the distribution of properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors for known isoxazole-containing compounds. This can help in designing new isoxazole derivatives with drug-like properties.

| Chemical Fragment | Key Features of its Chemical Space | Relevance to Drug Discovery |

| Piperidine | 3D structural diversity, favorable physicochemical properties. whiterose.ac.uk | Provides a robust scaffold for developing drugs with good pharmacokinetic profiles. |

| Isoxazole | Wide range of biological activities (antimicrobial, anticancer, anti-inflammatory), synthetically accessible. nih.govnih.gov | Offers a versatile core for developing new therapeutic agents for various diseases. |

Analytical and Bioanalytical Methodologies for N 5 Methyl 3 Isoxazolyl 1 Piperidinecarboxamide

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The unambiguous determination of the chemical structure of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is a prerequisite for all further studies. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the 5-methylisoxazole (B1293550) ring, the piperidine (B6355638) ring, and the carboxamide linker. The chemical shifts (δ) and coupling constants (J) would provide detailed information about the connectivity of the atoms. For instance, the methyl group on the isoxazole (B147169) ring would likely appear as a singlet in the upfield region. The protons on the piperidine ring would exhibit complex splitting patterns, typically in the aliphatic region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the molecule. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of such compounds. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic fragments of the isoxazole and piperidine moieties. For new triazole-isoxazole hybrids, characterization is often carried out using ¹H, ¹³C NMR, IR spectral data, and mass spectrometry. mdpi.com

Hypothetical Spectroscopic Data:

While experimental data for the target compound is not available, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Isoxazole-CH | ~6.0-6.5 (s) | ~95-105 |

| Isoxazole-C(CH₃) | - | ~160-170 |

| Isoxazole-C(N) | - | ~155-165 |

| Isoxazole-CH₃ | ~2.3-2.6 (s) | ~10-15 |

| Piperidine-CH₂ (α to N) | ~3.4-3.8 (m) | ~45-55 |

| Piperidine-CH₂ (β, γ to N) | ~1.5-1.9 (m) | ~20-30 |

| Carboxamide-C=O | - | ~165-175 |

This table is for illustrative purposes only and is based on general chemical shift ranges for similar functional groups.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the determination of purity and for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for assessing the purity of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. For related isoxazole-carboxamide derivatives, purification is often achieved by column chromatography using solvent systems like n-hexane and ethyl acetate. criver.com

Gas Chromatography (GC): Given the likely non-volatile nature of a carboxamide derivative, GC analysis would probably require derivatization to increase the volatility of the compound. However, for related heterocyclic compounds, GC-MS has been utilized for the identification of active compounds. For instance, in the analysis of white pepper extracts, a GC-MS method with an HP-5MS UI capillary column was used. simmesn.it

Typical Chromatographic Conditions for Related Compounds:

| Parameter | HPLC | GC (Hypothetical) |

| Column | C18, 250 x 4.6 mm, 5 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Temperature | Ambient | Gradient: 60°C to 280°C |

Bioanalytical Assays for Quantification of this compound in Preclinical Biological Matrices

The quantification of this compound in biological matrices such as plasma, blood, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A method would be developed to extract the analyte from the biological matrix, typically through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted sample is then injected into an LC-MS/MS system. The compound is separated from endogenous matrix components on a reversed-phase HPLC column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For the quantification of piperidine derivatives in plasma and urine, LC-MS/MS methods have been successfully developed and validated. simmesn.it

Method Validation: A bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Selectivity and Specificity

Linearity and Range

Accuracy and Precision

Matrix Effect

Recovery

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Chiral Resolution Techniques for Enantiomeric Purity Assessment

If this compound possesses a chiral center, it is imperative to separate and quantify the enantiomers, as they may exhibit different pharmacological and toxicological properties.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds.

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations due to its advantages of high speed and lower environmental impact compared to HPLC. Studies on 3-carboxamido-5-aryl isoxazole derivatives have shown that polysaccharide-based chiral stationary phases, such as Lux™ Cellulose-2 and Chiralpak® AD-H, can provide excellent resolutions in short run times. nih.gov For these related compounds, the effects of the chiral stationary phase, co-solvent nature and percentage, and temperature on retention and resolution have been thoroughly investigated. nih.gov

Preparative Chiral Chromatography: For the isolation of individual enantiomers for further biological testing, preparative chiral chromatography is employed. Both preparative HPLC and SFC can be used to obtain milligram to gram quantities of pure enantiomers. The enantiomeric purity of the separated fractions is then assessed using an analytical chiral method. Small-scale preparative separation of isoxazole analogues has been successfully achieved using SFC. fao.org

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Methodologies in Preclinical Models

Understanding the ADME properties of a compound is critical in early drug discovery to predict its in vivo behavior. A suite of in vitro assays is typically employed to assess these properties.

Absorption:

Permeability Assays: The permeability of the compound can be assessed using cell-based assays such as the Caco-2 or MDCK cell monolayer assays, which model the intestinal epithelium. aleralabs.com Non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can also be used as a high-throughput screen. nih.gov

Distribution:

Plasma Protein Binding: The extent to which the compound binds to plasma proteins is determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. sygnaturediscovery.com

Blood-to-Plasma Ratio: This assay determines the distribution of the compound between red blood cells and plasma. conceptlifesciences.com

Metabolism:

Metabolic Stability: The susceptibility of the compound to metabolism is evaluated by incubating it with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). conceptlifesciences.com The disappearance of the parent compound over time is monitored by LC-MS/MS.

Metabolite Identification: High-resolution mass spectrometry is used to identify the major metabolites formed during the metabolic stability assays. Studies on isoxazole-containing compounds have investigated their bioactivation pathways. nih.gov

Cytochrome P450 (CYP) Inhibition and Induction: Assays are conducted to determine if the compound inhibits or induces major CYP enzymes, which is important for predicting potential drug-drug interactions. nih.gov

Excretion:

While excretion is primarily studied in vivo, in vitro transporter assays using cell lines overexpressing specific uptake or efflux transporters (e.g., P-gp, BCRP) can provide insights into the potential routes of elimination.

Summary of In Vitro ADME Assays:

| ADME Property | Assay | Typical System |

| Absorption | Permeability | Caco-2 cells, MDCK cells, PAMPA |

| Distribution | Plasma Protein Binding | Equilibrium Dialysis, Ultrafiltration |

| Blood-to-Plasma Ratio | Incubation with whole blood | |

| Metabolism | Metabolic Stability | Liver Microsomes, Hepatocytes |

| Metabolite Identification | HRMS analysis of incubates | |

| CYP Inhibition/Induction | Recombinant CYP enzymes, Hepatocytes |

Future Directions and Emerging Research Avenues for N 5 Methyl 3 Isoxazolyl 1 Piperidinecarboxamide

Exploration of Novel Therapeutic Targets and Indications in Preclinical Studies

The initial step in characterizing a new chemical entity is to screen it against a wide array of biological targets to identify potential therapeutic applications. For N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, this would involve a series of preclinical in vitro assays. The isoxazole (B147169) ring is a common scaffold in medicinal chemistry, known to interact with various enzymes and receptors. For instance, derivatives of isoxazole have been investigated for their activity as inhibitors of carbonic anhydrase, an enzyme family implicated in glaucoma, epilepsy, and certain types of cancer. nih.gov

Future preclinical studies could therefore involve screening this compound against a panel of human carbonic anhydrase isoforms. Furthermore, isoxazole-containing compounds have been explored for their potential as antitubercular and antimicrobial agents. researchgate.netresearchgate.net High-throughput screening against pathogenic bacteria and fungi, including resistant strains, would be a critical step in determining any anti-infective potential.

Development of Advanced Synthetic Strategies for Complex this compound Analogues

Once an initial biological activity is identified, the development of advanced synthetic strategies to create a library of analogues is crucial for establishing structure-activity relationships (SAR). The synthesis of this compound itself would likely involve the coupling of 3-amino-5-methylisoxazole (B124983) with a derivative of 1-piperidinecarboxylic acid. prepchem.com

To create complex analogues, medicinal chemists could employ various modern synthetic methodologies. For example, combinatorial chemistry approaches could be used to rapidly generate a diverse set of analogues by modifying the piperidine (B6355638) ring with different substituents. researchgate.net Techniques such as parallel synthesis could be utilized to introduce a variety of chemical groups at different positions on both the isoxazole and piperidine rings. The synthesis of such a library would be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit compound.

Application in Novel In Vitro and In Vivo Preclinical Disease Models

Following the identification of a promising biological activity and the initial exploration of SAR, the next logical step would be to evaluate the lead compounds in relevant preclinical disease models. If, for example, initial screenings reveal anticancer properties, a variety of cancer cell lines could be used for in vitro cytotoxicity assays. researchgate.net

Should the compound show efficacy in these cell-based assays, subsequent testing in in vivo models, such as xenograft models in mice, would be necessary to assess its anti-tumor activity in a living organism. Similarly, if the compound demonstrates antimicrobial properties, it would be tested in animal models of infection to determine its efficacy in clearing the pathogen. researchgate.net The choice of the preclinical model would be entirely dependent on the therapeutic area identified in the initial screening phases.

Integration of Omics Technologies to Elucidate Broader Biological Impact

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound and its analogues, the integration of "omics" technologies would be invaluable. Transcriptomics (e.g., RNA-sequencing) could reveal changes in gene expression in cells treated with the compound, providing clues about the cellular pathways it affects.

Proteomics could identify the protein targets that the compound directly binds to, confirming its mechanism of action. Metabolomics could shed light on how the compound alters the metabolic profile of cells or an organism. This multi-omics approach would provide a comprehensive picture of the compound's biological impact, aiding in the identification of potential biomarkers for efficacy and toxicity.

Contribution to the Understanding of Structure-Function Relationships in Related Chemical Classes

The systematic study of a library of this compound analogues would not only serve to optimize a potential drug candidate but also contribute to the broader understanding of structure-function relationships in related chemical classes. By correlating the structural modifications of the analogues with their biological activity, researchers can build predictive models for the design of future compounds.

This knowledge can be applied to other classes of isoxazole- and piperidine-containing molecules, accelerating the discovery of new therapeutic agents. For instance, understanding how modifications to the piperidine ring affect the binding of the isoxazolyl moiety to its target could inform the design of entirely new scaffolds with improved properties.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and piperidine rings (e.g., distinguishing 3- vs. 5-substituted isoxazoles) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) to verify carboxamide formation .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor degradation under stress conditions .

How can computational modeling techniques predict biological targets for this compound?

Q. Advanced

- Molecular Docking : Generate a 3D structure (via tools like Gaussian or Schrödinger) and dock into receptor binding sites (e.g., nicotinic acetylcholine receptors) to predict affinity .

- Dynamic Simulations : Perform molecular dynamics (MD) to evaluate binding stability and identify critical residues (e.g., mutations affecting allosteric modulation) .

- Validation : Cross-validate predictions with in vitro assays (e.g., radioligand binding or electrophysiology) .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Q. Advanced

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Mutagenesis Studies : Engineer receptor mutants (e.g., α7 nAChR) to test if specific residues alter efficacy .

- Dose-Response Analysis : Use Hill plots to assess cooperativity and eliminate confounding effects from partial agonism .

What intermediates and coupling strategies are commonly employed in synthesizing piperidine-isoxazole carboxamides?

Q. Basic

- Key Intermediates :

- 5-Methyl-3-isoxazolecarboxylic acid for carboxamide formation .

- Piperidine derivatives with activated leaving groups (e.g., tosylates) for nucleophilic substitution .

- Coupling Methods :

- Carbodiimide-mediated amide coupling (e.g., EDC/HOBt) .

- Ullmann or Buchwald-Hartwig reactions for aryl ether linkages .

How do structural modifications at the 5-methyl position of the isoxazole ring influence biological activity?

Q. Advanced

- Substituent Effects : Replace 5-methyl with bulkier groups (e.g., ethyl, isopropyl) to assess steric hindrance on receptor binding .

- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) to modulate electron density and hydrogen-bonding potential .

- SAR Validation : Test analogs in functional assays (e.g., calcium flux for receptor activation) .

What mechanisms underlie the allosteric modulation of nicotinic receptors by this compound analogs?

Q. Advanced

- Binding Site Analysis : Use photoaffinity labeling or cryo-EM to map interactions at the transmembrane domain .

- Cysteine Accessibility Assays : Probe conformational changes in receptors using sulfhydryl-reactive probes (e.g., MTSEA) .

- Cooperativity Studies : Quantify positive/negative allosteric effects via Schild analysis .

How should researchers ensure compound stability during experimental workflows?

Q. Basic

- Storage : Store in anhydrous conditions (desiccated, under argon) at –20°C to prevent hydrolysis .

- Handling : Use inert atmospheres (gloveboxes) for moisture-sensitive reactions .

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.